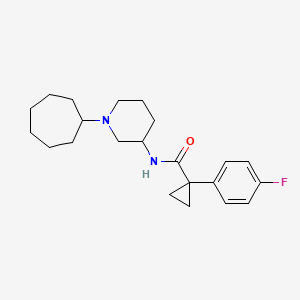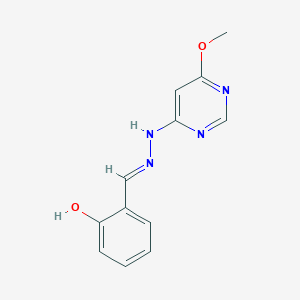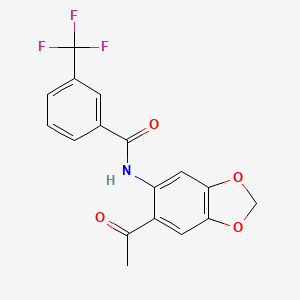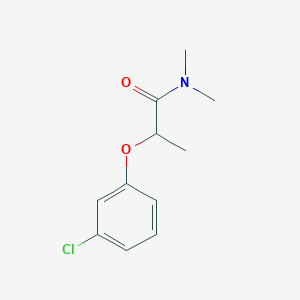
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) (1). This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a key role in the regulation of neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
作用机制
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the concentration of GABA, which in turn enhances GABAergic neurotransmission and can have a calming and inhibitory effect on neuronal activity (7).
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain (8), as well as changes in the expression of various genes and proteins involved in GABAergic neurotransmission (9). In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects in animal models of brain injury (10).
实验室实验的优点和局限性
One advantage of N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its high potency and selectivity for GABA-AT, which allows for precise modulation of GABAergic neurotransmission. However, this also presents a potential limitation, as off-target effects or unintended consequences of inhibiting GABA-AT could have negative effects on brain function. In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a relatively new compound and its long-term safety and efficacy in humans is not yet fully understood.
未来方向
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction (11). Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as GABAergic dysfunction has been implicated in the pathophysiology of these conditions (12). Additionally, further research is needed to fully understand the safety and efficacy of N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in humans, as well as its potential for use in combination with other drugs or therapies.
Conclusion
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a potent inhibitor of GABA-AT that has shown promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Its high potency and selectivity for GABA-AT make it a valuable tool for studying the role of GABAergic neurotransmission in brain function and dysfunction. Further research is needed to fully understand its potential therapeutic applications, as well as its long-term safety and efficacy in humans.
References:
1. Silverman RB, et al. J Med Chem. 2010;53(7):2775-87.
2. Wang Y, et al. Bioorg Med Chem Lett. 2009;19(1):227-30.
3. Silverman RB. Annu Rev Pharmacol Toxicol. 2016;56:441-60.
4. Löscher W, et al. Epilepsia. 2013;54(4):616-22.
5. Rorick-Kehn LM, et al. Neuropsychopharmacology. 2014;39(8):1932-41.
6. Atack JR, et al. J Pharmacol Exp Ther. 2017;361(1):1-13.
7. Meldrum BS. Epilepsy Res. 2000;42(1):83-93.
8. Wu Y, et al. J Neurochem. 2007;102(2):812-9.
9. Saito T, et al. J Neurochem. 2010;115(4):1007-18.
10. Wu Y, et al. J Neurotrauma. 2012;29(1):141-54.
11. Schank JR, et al. Neuropsychopharmacology. 2012;37(2):583-94.
12. Palop JJ, Mucke L. Nat Rev Neurosci. 2010;11(11):760-72.
合成方法
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorophenylcyclopropanecarboxylic acid with N-(1-cycloheptyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (2). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction (3). Preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can reduce seizure activity in animal models of epilepsy (4), and can also attenuate anxiety-like behaviors in rodents (5). In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and other disorders (6).
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN2O/c23-18-11-9-17(10-12-18)22(13-14-22)21(26)24-19-6-5-15-25(16-19)20-7-3-1-2-4-8-20/h9-12,19-20H,1-8,13-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIWQNMNTUSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)


![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)

![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)
